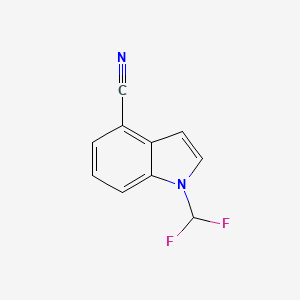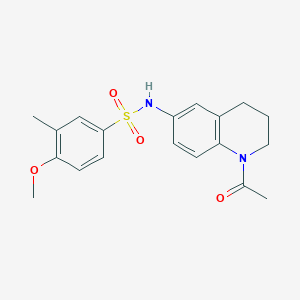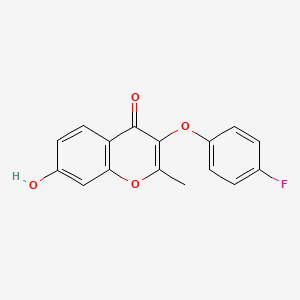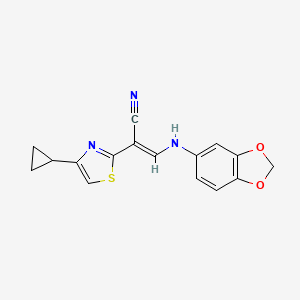
1-(difluoromethyl)-1H-indole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
While I don’t have specific information on the synthesis of this compound, indoles are commonly synthesized using methods like the Fischer indole synthesis, Madelung synthesis, or Bartoli indole synthesis. The difluoromethyl group could potentially be introduced using a difluoromethylation reagent . The carbonitrile group might be introduced through a cyanation reaction.Chemical Reactions Analysis
Indoles are reactive towards electrophilic aromatic substitution, and the presence of electron-withdrawing groups like -CF2H and -CN could direct such reactions to specific positions on the indole ring. The difluoromethyl group might also undergo reactions under certain conditions .Scientific Research Applications
Medicinal Chemistry
The difluoromethyl group in 1-(difluoromethyl)-1H-indole-4-carbonitrile is isosteric and isopolar to hydroxyl and thiol groups, making it a lipophilic hydrogen bond donor. This property is exploited in medicinal chemistry to enhance the metabolic stability, solubility, and protein-binding affinity of pharmaceutical compounds .
Agrochemicals
In agrochemical research, the difluoromethyl group is valued for its ability to improve the efficacy of pesticides and herbicides. The introduction of this group into molecules can lead to compounds that are more resistant to metabolic degradation, thereby extending their active lifespan in the environment .
Materials Science
The incorporation of difluoromethyl groups into polymers and materials can alter their physical properties, such as increasing resistance to solvents and chemicals. This can be particularly useful in creating specialized coatings or materials with enhanced durability .
Organic Synthesis
1-(Difluoromethyl)-1H-indole-4-carbonitrile serves as a building block in organic synthesis, enabling the introduction of difluoromethyl groups into complex molecules. This can be crucial for the synthesis of molecules with specific three-dimensional structures and properties .
Pharmacology
The difluoromethyl group’s slight acidity allows it to act as a surrogate for alcohols and thiols, which are key recognition elements for biological targets such as enzymes and proteins. This characteristic is utilized in pharmacology to design drugs with improved target specificity and reduced side effects .
Biochemistry
In biochemistry, the difluoromethyl group can be used to modify peptides and proteins, potentially altering their function or stability. This modification can be used to study protein function or to develop new biochemical tools .
Environmental Science
The stability of the difluoromethyl group under various environmental conditions makes it an interesting subject of study in environmental science. Researchers investigate how compounds containing this group interact with and persist in the environment .
Analytical Chemistry
In analytical chemistry, the unique properties of the difluoromethyl group can aid in the development of new analytical methods. For example, it can be used to create standards or reagents that help in the detection and quantification of various substances .
properties
IUPAC Name |
1-(difluoromethyl)indole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F2N2/c11-10(12)14-5-4-8-7(6-13)2-1-3-9(8)14/h1-5,10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIAMULGPMWDZHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CN(C2=C1)C(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(2-Fluorophenyl)sulfamoyl]-2-methylbenzoic acid](/img/structure/B2965984.png)
![N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2965985.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-[(2,4-dichlorophenyl)methylene]-4-piperidinecarbohydrazide](/img/structure/B2965987.png)


![3-(3,4-Dimethoxyphenyl)-5-{1-[(3,4-dimethoxyphenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2965993.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{[1-(5-methyl-1,2,4-oxadiazol-3-yl)cycloheptyl]amino}acetamide](/img/structure/B2965994.png)


![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2966001.png)
![4-methoxy-3-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2966002.png)
